molecular formula C16H15FN2O2S2 B2696089 2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1788585-53-4

2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2696089
CAS No.: 1788585-53-4
M. Wt: 350.43
InChI Key: ICZGRQJFEVUDPO-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and hydroxypropyl groups in its structure suggests that it might exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorobenzyl Group: This step might involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.

    Addition of Hydroxypropyl Group: This can be done through alkylation reactions using 2-hydroxypropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the thioether or hydroxypropyl groups.

    Reduction: Reduction reactions could target the pyrimidinone ring or the fluorobenzyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the fluorobenzyl moiety.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group could enhance its binding affinity to certain molecular targets, while the hydroxypropyl group might influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • 2-((4-methylbenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one might exhibit unique properties due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S2/c1-10(20)8-19-15(21)14-13(6-7-22-14)18-16(19)23-9-11-2-4-12(17)5-3-11/h2-7,10,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZGRQJFEVUDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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